![molecular formula C15H16N4O2S B2481634 3-oxo-4-(thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 2320457-22-3](/img/structure/B2481634.png)
3-oxo-4-(thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide
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Description
3-oxo-4-(thiazol-2-yl)-N-(o-tolyl)piperazine-1-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TPCA-1 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
Scientific Research Applications
Anti-Tubercular Activity
The compound has been explored for its anti-tubercular potential. Researchers have designed, synthesized, and evaluated a series of novel derivatives based on this compound. These derivatives were tested against Mycobacterium tuberculosis H37Ra. Some compounds demonstrated significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further evaluation revealed their efficacy (IC90 values) and non-toxicity to human cells .
Nucleic Acid Constituent
Given its structural features, this compound may have relevance as a nucleic acid constituent. It shares similarities with pyrimidines, which are essential components of nucleic acids such as cytosine, thymine, and uracil .
Barbiturate Structure
The basic structure of barbiturates includes a pyrimidine ring. Considering the compound’s resemblance to pyrimidines, it might contribute to the understanding of barbiturate pharmacology and interactions .
properties
IUPAC Name |
N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-11-4-2-3-5-12(11)17-14(21)18-7-8-19(13(20)10-18)15-16-6-9-22-15/h2-6,9H,7-8,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCVJUOZGDESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
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